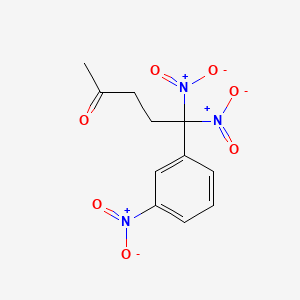

5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28190-63-8 |

|---|---|

Molecular Formula |

C11H11N3O7 |

Molecular Weight |

297.22 g/mol |

IUPAC Name |

5,5-dinitro-5-(3-nitrophenyl)pentan-2-one |

InChI |

InChI=1S/C11H11N3O7/c1-8(15)5-6-11(13(18)19,14(20)21)9-3-2-4-10(7-9)12(16)17/h2-4,7H,5-6H2,1H3 |

InChI Key |

FQIRKUCWLRHXIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C1=CC(=CC=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dinitro 5 3 Nitrophenyl Pentan 2 One and Congeneric Architectures

Carbon-Carbon Bond Formation Methodologies for Complex Structures

Coupling Reactions for Phenyl-Pentanone Linkage

The crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond linking the 3-nitrophenyl group to the dinitropentanone backbone. Several synthetic strategies are applicable for forging this connection, primarily centered around conjugate additions and cross-coupling reactions.

One of the most prominent methods for constructing related 1,3-dinitro compounds is the Michael addition of nitroalkanes to nitroalkenes. researchgate.netmsu.edu This approach is particularly interesting because the resulting 1,3-dinitro motifs are versatile synthetic building blocks. researchgate.net However, the base-catalyzed Michael addition can be complicated by the formation of oligomeric byproducts, as the initial nitronate anion product is reactive enough to undergo further conjugate additions. msu.edu

A plausible route to a precursor of the target molecule could involve the conjugate addition of a dinitromethane (B14754101) equivalent to a β-nitrostyrene derivative. Alternatively, the reaction could proceed via the addition of a nitroalkane to a nitroalkene. For instance, the addition of 1-nitropropane (B105015) to trans-β-nitrostyrene has been demonstrated as a model for forming 1,3-dinitro structures. msu.edu

More recently, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-C bonds with nitroarenes acting as electrophiles. nih.gov This denitrative coupling allows for the direct functionalization of the nitroarene C-NO2 bond. A potential pathway to the target compound could involve the coupling of 3-nitro-iodobenzene with a suitable pentan-2-one derivative bearing a terminal nucleophilic carbon, or a double coupling of nitromethane (B149229) with appropriate vinyl triflates and bromides. organic-chemistry.org These methods expand the utility of nitroarenes beyond their traditional role, offering a direct route to complex architectures. nih.gov

Considerations of Stereochemical Control in Synthetic Pathways

While the specific target molecule, 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one, is achiral, the synthesis of congeneric architectures often necessitates stereochemical control. rijournals.com Stereochemistry is a fundamental aspect of organic synthesis that dictates the spatial arrangement of atoms and profoundly influences the properties of the final molecules. researchgate.net For related polynitro compounds possessing stereogenic centers, controlling the stereochemical outcome is critical.

Strategies for achieving stereocontrol include substrate control, where existing stereochemistry in a molecule directs the formation of new stereocenters, and auxiliary control, where a temporary chiral group is introduced to guide a reaction before being removed. youtube.com Asymmetric synthesis, often employing chiral catalysts, is a primary method for producing specific stereoisomers. rijournals.comresearchgate.net

In the context of synthesizing 1,3-dinitro compounds, which are structurally related to the target molecule, diastereoselective Michael additions have been developed. For example, the use of thiourea-based organocatalysts in the conjugate addition of nitroalkanes to β-nitrostyrene has been shown to afford syn-1,3-dinitro adducts with good yields and high diastereoselectivities. msu.edu The catalyst activates the nitroalkene, facilitating a controlled addition of the nucleophile. msu.edu This demonstrates that even in the absence of chirality in the final target, the principles of stereocontrol are vital for the synthesis of a broad class of related, stereochemically complex polynitro compounds.

| Entry | Nitroalkane | Catalyst Loading (mol%) | Time (h) | Yield (%) | syn/anti Ratio |

| 1 | 1-Nitropropane | 10 | 12 | 65 | 92:8 |

| 2 | 1-Nitropropane | 5 | 18 | 61 | 92:8 |

| 3 | 1-Nitropropane | 2 | 24 | 58 | 92:8 |

| 4 | 1-Nitrobutane | 2 | 24 | 82 | 90:10 |

| 5 | 1-Nitropentane | 2 | 24 | 80 | 90:10 |

Table 1: Diastereoselective Michael Addition of Nitroalkanes to trans-β-Nitrostyrene using a Thiourea Catalyst. Data adapted from a study on diastereoselective synthesis. msu.edu

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. This involves the careful selection of catalysts, reagents, solvents, and temperature.

The choice of catalyst is critical in modern organic synthesis. For the formation of polynitro compounds via Michael additions, organocatalysts such as thioureas have proven effective. msu.edu These catalysts can activate nitroalkenes towards nucleophilic attack, often requiring low catalyst loadings (e.g., 2 mol%) to achieve good yields and selectivities. msu.edu

In the realm of nitration, traditional methods often rely on harsh mixed acids (nitric and sulfuric acid). wikipedia.org However, specialized reagents have been developed for milder conditions and improved functional group tolerance. One such reagent is dinitro-5,5-dimethylhydantoin (DNDMH), which, in the presence of a Lewis acid like ytterbium triflate (Yb(OTf)₃), can nitrate (B79036) arenes with good efficiency. organic-chemistry.org

For cross-coupling reactions involving nitroarenes, the catalytic system is key. Palladium catalysts paired with specialized phosphine (B1218219) ligands, such as BrettPhos, have been shown to facilitate the challenging oxidative addition of the Ar-NO2 bond, enabling denitrative Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov More active catalysts, including those based on N-heterocyclic carbenes (NHCs), have also been designed to improve efficiency and reduce catalyst loading. nih.gov

Solvent and temperature are fundamental parameters that can dramatically influence reaction outcomes. In nitration reactions, temperature control is especially critical. Elevated temperatures can lead to the formation of undesired di- or poly-nitrated products and increase the risk of runaway reactions. quizlet.com For many nitrations, maintaining a low temperature (e.g., below 15°C) is necessary to ensure monosubstitution. quizlet.com The solvent can also affect the nitrating species; for example, the rate of nitration by the nitronium ion was found to be significantly accelerated when the solvent was changed from acetic acid to the more polar nitromethane. rushim.ru

In catalytic reactions, the solvent can affect catalyst stability, solubility of reactants, and reaction rates. For the thiourea-catalyzed Michael addition to form 1,3-dinitro compounds, various solvents were tested, with chloroform (B151607) being identified as a suitable medium. msu.edu The choice of solvent can also impact stereoselectivity in asymmetric syntheses. researchgate.net Proper control over these parameters is essential for developing a robust and reproducible synthetic process.

Modern Synthetic Techniques for Polynitro Compounds (e.g., Microwave-Assisted Synthesis)

To improve reaction times, yields, and environmental footprint, modern synthetic techniques are increasingly being applied to the synthesis of polynitro compounds. These methods offer alternatives to conventional heating and often provide unique advantages.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. at.ua Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatic acceleration of reaction rates. youtube.com This technique has been successfully employed for the nitration of phenols, where a reaction that would typically take hours under reflux was completed in just one minute with a high yield of 89%. orientjchem.org This rate enhancement is attributed to efficient "incore" heating. youtube.com Microwave-assisted methods have been used for various transformations, including the synthesis of quinoline (B57606) derivatives and the reduction of aromatic nitro compounds, often leading to higher yields in shorter times compared to conventional heating. uobabylon.edu.iqnih.gov

Ultrasonic irradiation is another non-conventional energy source used to promote chemical reactions. The application of ultrasound in the Claisen-Schmidt condensation to synthesize dinitrochalcones resulted in improved reaction yields and reduced reaction times. mdpi.com The beneficial effects are attributed to acoustic cavitation, which facilitates the cleavage and formation of chemical bonds. mdpi.com These modern techniques represent a significant step towards more efficient, rapid, and environmentally benign chemical syntheses. youtube.comorientjchem.org

| Technique | Reaction Type | Substrate | Conditions | Time | Yield (%) | Reference |

| Microwave | Nitration | Phenol | Calcium nitrate, Acetic acid | 1 min | 89 | orientjchem.org |

| Microwave | Reduction | Aromatic Nitro Compounds | Zinc dust, Ammonium chloride | 8-15 min | 82-95 | uobabylon.edu.iq |

| Ultrasound | Condensation | Nitroacetophenone | Na₂CO₃, Cyclohexane/Methanol | 10-30 min | 56-92 | mdpi.com |

Table 2: Comparison of Modern Synthetic Techniques for Reactions Involving Nitro Compounds.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

A thorough search for experimental spectroscopic data for the chemical compound This compound (CAS No. 28190-63-8) has revealed a lack of publicly available, detailed research findings necessary to construct the requested article. While the existence of the compound is documented, specific experimental data from vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (¹H, ¹³C, ¹⁵N NMR) spectroscopy are not present in the accessed scientific literature and chemical databases.

Online resources indicate the availability of predicted or computationally generated NMR spectra for this compound. However, without experimental data, a scientifically accurate and detailed analysis of the vibrational modes of the nitro and carbonyl groups, as well as precise chemical shift assignments and correlations for the aliphatic, aromatic, and nitro group environments, cannot be provided.

Therefore, the generation of an article with the specified level of detail and scientific rigor, including comprehensive data tables based on experimental research, is not possible at this time. The strict adherence to the provided outline, which necessitates in-depth analysis of specific spectroscopic features, cannot be met without the foundational experimental data.

Advanced Spectroscopic and Structural Elucidation of 5,5 Dinitro 5 3 Nitrophenyl Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignments

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Stereochemistry and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the complex structure of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY experiment would be expected to show a distinct correlation between the methylene (B1212753) protons at the C3 and C4 positions, confirming the -CH₂-CH₂- aliphatic chain segment. The aromatic protons of the 3-nitrophenyl group would also display a specific coupling pattern, allowing for their unambiguous assignment. The methyl protons at C1 would appear as a singlet with no COSY cross-peaks, as they are not coupled to other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show cross-peaks connecting the C1 methyl protons to the C1 carbon, the C3 methylene protons to the C3 carbon, the C4 methylene protons to the C4 carbon, and each aromatic proton to its respective carbon atom. Quaternary carbons, such as C2 (carbonyl), C5, and the substituted carbons of the aromatic ring, would be absent from this spectrum, aiding in their identification.

The following table summarizes the expected 2D NMR correlations for the compound.

Interactive Table: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Protons) | Correlated Nuclei (Carbon/Proton) | Information Gained |

| COSY | H3 ↔ H4 | N/A | Confirms -CH₂-CH₂- aliphatic chain connectivity. |

| Aromatic H ↔ Aromatic H | N/A | Allows assignment of aromatic proton signals. | |

| HSQC | N/A | H1 ↔ C1 | Identifies the methyl group carbon-proton pair. |

| N/A | H3 ↔ C3 | Identifies the C3 methylene carbon-proton pair. | |

| N/A | H4 ↔ C4 | Identifies the C4 methylene carbon-proton pair. | |

| N/A | Aromatic H ↔ Aromatic C | Assigns protons to their respective aromatic carbons. | |

| NOESY | H4 ↔ Aromatic H (ortho) | N/A | Elucidates conformation around the C5-Aryl bond. |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and exploring the structural subunits of a molecule through fragmentation analysis. fiu.edu

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. fiu.edu This precision allows for the unambiguous determination of the molecular formula from the exact mass. For this compound, the molecular formula is C₁₁H₁₁N₃O₆. An HRMS analysis would measure the mass of its molecular ion and compare it to the theoretical exact mass calculated from the sum of the most abundant isotopes. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Interactive Table: Exact Mass Determination

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃O₆ |

| Theoretical Exact Mass | 297.0600 Da |

| Expected Observed Mass | ~297.0600 ± 0.003 Da |

| Expected Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of the compound) which is then subjected to fragmentation, and the resulting product ions are analyzed. ijcap.inresearchgate.net This process provides a fragmentation pattern that acts as a structural fingerprint, revealing the molecule's constituent parts.

For this compound, key fragmentation pathways would likely include:

Loss of NO₂: Cleavage of a C-N bond resulting in the loss of a nitro group (mass = 46 Da).

Loss of the Acetyl Group: Loss of CH₃CO (mass = 43 Da) via cleavage of the C2-C3 bond.

Cleavage of the Aliphatic Chain: Fragmentation at the C4-C5 bond, separating the nitrophenyl-dinitromethyl moiety from the keto-containing side chain.

Interactive Table: Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Subunit Lost |

| 297.06 | 251.05 | 46.01 | NO₂ |

| 297.06 | 254.03 | 43.03 | CH₃CO |

| 297.06 | 167.01 | 130.05 | C₅H₇O₃ (keto side chain) |

| 297.06 | 122.04 | 175.02 | C₅H₅N₂O₄ (dinitromethyl moiety) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov It provides unambiguous data on molecular geometry and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. This model would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Key geometric features that would be determined include:

The tetrahedral geometry around the quaternary C5 carbon atom.

The precise bond lengths of the C-N bonds of the nitro groups and the O-N-O bond angles.

The planarity of the 3-nitrophenyl ring.

The conformation of the pentan-2-one side chain.

Deviations from standard values could indicate areas of intramolecular strain, such as steric hindrance between the bulky nitro groups and the phenyl ring.

Interactive Table: Expected Molecular Geometry Parameters

| Parameter | Atoms Involved | Expected Value | Significance |

| Bond Length | C5 - N(O₂) | ~1.52 - 1.55 Å | Indicates C-N single bond character. |

| N - O | ~1.21 - 1.24 Å | Typical for nitro groups. | |

| C(aromatic)-N | ~1.47 - 1.49 Å | Bond between phenyl ring and nitro group. | |

| Bond Angle | O - N - O | ~123 - 127° | Characteristic of a nitro group. |

| C4 - C5 - C(Aryl) | ~109.5° | Reflects tetrahedral geometry at C5. |

The crystal structure reveals how individual molecules pack together in the crystal lattice, which is governed by non-covalent intermolecular forces. nih.gov For this compound, the highly polar nitro and carbonyl groups would be expected to dominate the crystal packing. Likely interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between activated C-H donors (from the aliphatic chain or aromatic ring) and oxygen acceptors of the nitro or carbonyl groups are expected to be significant. researchgate.net

π-π Stacking: The electron-deficient 3-nitrophenyl rings could engage in π-π stacking interactions, contributing to the formation of columnar or layered structures. mdpi.com

These interactions would combine to form specific packing motifs, such as inversion dimers or extended chains, which define the macroscopic properties of the crystal. researchgate.net

Computational and Theoretical Investigations of 5,5 Dinitro 5 3 Nitrophenyl Pentan 2 One

Analysis of Chemical Reactivity and Bond Dissociation Energies

Computational analysis is crucial for predicting the chemical behavior of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one. By calculating properties like bond dissociation energies and mapping electronic landscapes, a detailed picture of its reactivity can be constructed.

The weakest bonds within an energetic material are often the primary sites for decomposition initiation. For nitro-containing compounds, the carbon-nitro (C-NO₂) bond is of particular interest. Homolytic bond fission, where the bond breaks and each fragment retains one of the shared electrons, is a critical initial step in many decomposition reactions.

The bond dissociation energy (BDE) is the primary metric for assessing the strength of a chemical bond and the energy required for its homolytic cleavage. Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely employed to determine BDEs. The process for investigating the C-NO₂ bond fission in this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state (ground state).

Fragment Calculation: The energies of the resulting radical fragments (the pentan-2-one radical and an NO₂ radical) are calculated after their geometries are also optimized.

BDE Calculation: The BDE is determined by the energy difference between the parent molecule and the sum of the energies of the resulting radicals.

A computational study on this molecule would produce data similar to that shown in the illustrative table below, comparing the different C-NO₂ bonds present. The geminal dinitro groups (two nitro groups attached to the same carbon) and the nitro group on the phenyl ring would likely exhibit different BDEs due to their distinct electronic environments.

Table 1: Illustrative Calculated Bond Dissociation Energies (BDE) for C-NO₂ Bonds This table is for illustrative purposes to show the type of data generated in such a study.

| Bond Description | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Aliphatic C-NO₂ (Position 5) | B3LYP/6-31G(d,p) | 55 - 65 |

Lower BDE values indicate a weaker bond, suggesting that the aliphatic C-NO₂ bonds would be more susceptible to initial cleavage under thermal stress compared to the aromatic C-NO₂ bond.

To understand how this compound interacts with other chemical species, it is essential to identify its nucleophilic (electron-rich, prone to attack electron-deficient species) and electrophilic (electron-deficient, prone to attack by electron-rich species) sites.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the oxygen atoms of the nitro and ketone groups.

Blue regions (positive potential) indicate electron-deficient areas, which are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms and the carbon atoms attached to the electron-withdrawing nitro groups.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

The HOMO represents the outermost electrons and indicates the sites most likely to act as a nucleophile.

The LUMO represents the lowest energy empty orbital and indicates the sites most likely to act as an electrophile.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. Computational studies on electrophilically activated nitroalkanes confirm that the presence of multiple nitro groups significantly influences the electronic properties and reactivity of the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table is for illustrative purposes to show the type of data generated in such a study.

| Parameter | Computational Method | Energy (eV) | Probable Location of Electron Density |

|---|---|---|---|

| HOMO | B3LYP/6-311+G(d,p) | -8.5 | Phenyl ring, Ketone oxygen |

| LUMO | B3LYP/6-311+G(d,p) | -3.2 | Nitro groups (aliphatic and aromatic) |

Conformational Analysis and Exploration of Potential Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical to its properties and reactivity. This compound has several rotatable single bonds, leading to a complex potential energy surface (PES) with multiple energy minima (stable conformers) and transition states.

A conformational analysis would involve systematically rotating key dihedral angles (e.g., around the C4-C5 bond and the bond connecting the phenyl ring to the main chain) and calculating the energy at each step. This process maps the PES and identifies the most stable conformers. The results can reveal:

The lowest-energy (most populated) conformation of the molecule.

The energy barriers between different conformers, which determines the flexibility of the molecule.

How intramolecular interactions, such as hydrogen bonding or steric hindrance, influence the preferred shape.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in a vacuum (gas phase), real-world chemistry occurs in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation of this compound would involve:

Placing one or more molecules of the compound into a simulation box filled with explicit solvent molecules (e.g., water, acetone, or ethanol).

Assigning initial velocities to all atoms based on a target temperature.

Calculating the forces between all atoms using a force field (a set of parameters describing the potential energy of the system).

Solving Newton's equations of motion to simulate how the positions and velocities of atoms change over a period of time (from picoseconds to microseconds).

These simulations provide valuable insights into:

Solvent Effects: How the solvent molecules arrange themselves around the solute and influence its conformation and reactivity. For instance, polar solvents would interact strongly with the nitro groups.

Intermolecular Interactions: How multiple molecules of the compound interact with each other in a condensed phase, which is crucial for understanding crystal packing and bulk properties.

Dynamic Behavior: The simulation can reveal conformational transitions and the flexibility of the molecule in a realistic environment. MD simulations have been successfully used to study the structure and dynamics of other nitroaromatic systems in aqueous solutions. rutgers.edu

By analyzing the simulation trajectory, properties such as the radial distribution function (describing the probability of finding a solvent molecule at a certain distance) and hydrogen bond lifetimes can be calculated to quantify these interactions.

Chemical Reactivity and Transformation Pathways of 5,5 Dinitro 5 3 Nitrophenyl Pentan 2 One

Reactions Involving the Geminal Dinitro Moiety

The geminal dinitro group, C(NO₂)₂, is a powerful electron-withdrawing moiety that confers unique properties on the adjacent carbon atom. Its chemistry is central to the transformation of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one. The gem-dinitro group is a key feature in many high-energy density compounds due to its high oxygen content and contribution to molecular density. energetic-materials.org.cnbit.edu.cn

Denitration, the removal of a nitro group, from a gem-dinitro compound is a challenging transformation. Typically, the C-N bond in nitroalkanes is stable. However, under specific conditions, such as in strongly basic media or through certain radical pathways, the loss of a nitrite (B80452) anion can occur. The presence of two nitro groups on the same carbon atom makes the α-proton (if present) highly acidic, but in the case of the title compound, the carbon is quaternary.

One significant transformation pathway for gem-dinitro compounds involves hydrolysis under acidic conditions, which can lead to the formation of a ketone and nitrous oxide. This process is an extension of the Nef reaction. wikipedia.orgalfa-chemistry.comchemistry-reaction.comorganic-chemistry.org The reaction is initiated by the formation of a nitronate salt under basic conditions, followed by acidification. The nitronate is protonated on oxygen to form a nitronic acid, which then undergoes hydrolysis to the carbonyl compound. wikipedia.orgchemistry-reaction.com For a gem-dinitro compound, this reaction could potentially lead to the formation of a carboxylic acid.

In some cases, particularly during nitration synthesis of related compounds, unintended side reactions can lead to the formation of nitroform (trinitromethane) through a series of hydrolysis and further nitration steps, indicating the lability of the C-N bond under harsh acidic conditions. researchgate.netdiva-portal.org

The carbon atom bearing the two nitro groups is highly electrophilic due to the strong electron-withdrawing effect of the substituents. However, direct nucleophilic substitution at this quaternary carbon is sterically hindered and mechanistically unfavorable under standard Sₙ1 or Sₙ2 conditions. youtube.comyoutube.com

The more common reactivity pattern involves the chemistry of the nitronate anion. Although the title compound lacks an α-hydrogen for deprotonation, related primary or secondary gem-dinitro compounds readily form stable nitronate anions. These anions are versatile nucleophiles that can react with a range of electrophiles. wikipedia.org The nitro group itself can also act as a leaving group in certain reactions, particularly in nucleophilic aromatic substitutions on an attached ring, or through elimination reactions to form nitroalkenes. nih.gov

Reactivity of the Ketone Functionality

The ketone group at the 2-position of this compound exhibits typical carbonyl chemistry, serving as an electrophilic site for nucleophilic addition and as a handle for condensation reactions involving its α-protons.

The ketone functionality can undergo condensation reactions with various carbonyl reagents. A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form the corresponding 2,4-dinitrophenylhydrazone. chemguide.co.uklibretexts.org This reaction is a nucleophilic addition-elimination process and serves as a reliable qualitative test for aldehydes and ketones. chemguide.co.uk

Furthermore, the α-protons on the methyl group (C1) and the methylene (B1212753) group (C3) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions. libretexts.orgvanderbilt.edu For instance, in a base-catalyzed self-condensation, the enolate could attack the carbonyl carbon of another molecule. More synthetically useful are crossed or directed aldol (B89426) condensations with other aldehydes or ketones. The Claisen-Schmidt reaction, which involves the condensation of a ketone with an aryl aldehyde, is a relevant pathway. libretexts.org

| Reaction Name | Carbonyl Reagent | Product Type | General Conditions |

|---|---|---|---|

| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy Ketone or α,β-Unsaturated Ketone | Acid or Base Catalysis |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | α,β-Unsaturated Ketone (Chalcone) | Base Catalysis (e.g., NaOH, KOH) |

| Hydrazone Formation | Hydrazine or Substituted Hydrazine (e.g., 2,4-DNPH) | Hydrazone | Acid Catalysis |

The selective transformation of the ketone group in the presence of multiple nitro groups is a key synthetic challenge.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice as it typically does not reduce nitro groups, especially aromatic ones, under standard conditions. jsynthchem.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro groups. youtube.com Catalytic hydrogenation could also be employed, but selectivity can be an issue, with conditions often favoring the reduction of the aromatic nitro group. masterorganicchemistry.comwikipedia.org

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions or with specific reagents, oxidation can occur. The Baeyer-Villiger oxidation is a prominent reaction for converting ketones into esters using peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid). masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.comchemistrysteps.comresearchgate.net In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl. The regioselectivity is determined by the migratory aptitude of the adjacent groups. For this compound, the migration of the methyl group versus the propargyl-dinitrophenyl group would need to be considered, with alkyl groups generally having a defined migratory preference (tert-alkyl > sec-alkyl > prim-alkyl > methyl). organic-chemistry.org

| Transformation | Reagent(s) | Product | Selectivity Notes |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-ol | Generally selective for the ketone over nitro groups. |

| Oxidation to Ester | Peroxy Acid (e.g., m-CPBA) | Ester (via Baeyer-Villiger) | Regioselectivity depends on migratory aptitude of adjacent groups. |

Transformations of the Nitrophenyl Substituent

The nitrophenyl group is susceptible to reactions characteristic of nitroaromatics, primarily reduction of the nitro group and nucleophilic aromatic substitution.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. acs.orgresearchgate.net This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comwikipedia.org The resulting aminophenyl derivative opens up a vast array of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions.

Selective Reduction of Aromatic Nitro Groups to Amines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives. jsynthchem.com In a molecule like this compound, which also contains a ketone and aliphatic nitro groups, achieving selective reduction of only the aromatic nitro group requires carefully chosen reagents to prevent unwanted side reactions. scispace.com The aliphatic geminal dinitro group is generally more resistant to reduction than the aromatic nitro group under many conditions, while the ketone is susceptible to reduction to an alcohol.

Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. scispace.comwikipedia.org Catalytic hydrogenation is a common and economical method, but its selectivity can be limited. scispace.com Therefore, alternative systems are often employed. scispace.com Transfer hydrogenation methods using donors like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have proven effective for the rapid and selective reduction of aromatic nitro compounds at room temperature. Another approach involves using systems like dicobalt octacarbonyl with water (Co2(CO)8-H2O), which can selectively reduce aromatic nitro groups without affecting carbonyl groups or halides. scispace.com Similarly, sodium borohydride, typically a mild reducing agent for aldehydes and ketones, can be activated with transition metal complexes like Ni(PPh3)4 to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

The choice of reagent is critical for achieving the desired transformation of this compound to 5-Amino-5-(3-aminophenyl)pentan-2-one, preserving the ketone functionality.

Table 1: Reagent Systems for Selective Aromatic Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Zinc Powder / Hydrazine Glyoxylate | Room Temperature, 2 hours | Selective for aromatic nitro groups; other reducible groups like esters and halogens are tolerated. | |

| Co2(CO)8 / H2O | Dimethoxyethane (DME), 30 minutes | Reduces aromatic nitro groups selectively in the presence of carbonyls (ketones, aldehydes) and halides. scispace.com | scispace.com |

| NaBH4 / Ni(PPh3)4 | Ethanol (EtOH) | Enhances the reducing power of NaBH4 to target nitro groups while being a moderate agent for carbonyls. jsynthchem.com | jsynthchem.com |

| Iron / Acidic Media | Acid (e.g., HCl, Acetic Acid) | A classic and cost-effective method for large-scale reductions of nitroaromatics. wikipedia.org | wikipedia.org |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The substitution pattern on the 3-nitrophenyl ring of this compound significantly influences its susceptibility to aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The classical mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process featuring a stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org This reaction is highly favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to a suitable leaving group. nih.gov These groups stabilize the negative charge of the intermediate through resonance. In this compound, the primary electron-withdrawing substituent on the ring is the nitro group at the 3-position. The large alkyl chain is also electron-withdrawing but is meta to the nitro group. Because there are no activating groups ortho or para to a potential leaving group (like a halogen, if present), the compound is not expected to be highly reactive towards traditional SNAr reactions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism, the first and slowest of which is the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. msu.edu

The phenyl ring in this compound is substituted with two powerful electron-withdrawing groups: the nitro group and the 1,1-dinitro-4-oxopentyl group. Both groups strongly deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. masterorganicchemistry.com Consequently, SEAr reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions to proceed and are generally unfavorable. msu.edumasterorganicchemistry.com If a reaction were forced, both existing substituents would act as meta-directors, guiding the incoming electrophile to the positions C5 of the phenyl ring.

Detailed Reaction Kinetics and Mechanistic Studies

Elucidation of Rate-Determining Steps and Transition States

For Electrophilic Aromatic Substitution (SEAr): The mechanism involves the initial attack by the aromatic ring's π-electrons on the electrophile (E+). This leads to the formation of a high-energy carbocation intermediate (the arenium ion). msu.edu The subsequent loss of a proton to restore aromaticity is a fast step. Therefore, the first step—the formation of the arenium ion—is the rate-determining step. msu.edujackwestin.com The transition state for this step involves the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system, making it the highest energy point on the reaction coordinate.

For Nucleophilic Aromatic Substitution (SNAr): In the stepwise mechanism, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate. nih.gov This step involves the disruption of aromaticity and the formation of a negatively charged species. The subsequent expulsion of the leaving group to restore the aromatic ring is generally rapid. The transition state resembles the Meisenheimer intermediate, with partial bond formation between the nucleophile and the ring carbon.

Identification and Characterization of Reaction Intermediates

The intermediates in aromatic substitution reactions are crucial to understanding the reaction pathway.

Arenium Ion (in SEAr): When the phenyl ring of the title compound undergoes electrophilic attack, it forms a positively charged cyclohexadienyl cation, or arenium ion. wikipedia.org The positive charge is delocalized across the remaining π-system, with resonance structures placing the charge at the ortho and para positions relative to the site of attack. The stability of this intermediate is significantly reduced by the presence of the two strong electron-withdrawing groups on the ring, which destabilize the positive charge and thus slow down the reaction rate.

Meisenheimer Complex (in SNAr): In a hypothetical SNAr reaction, the addition of a nucleophile to the aromatic ring would generate a negatively charged Meisenheimer intermediate. nih.gov The negative charge is delocalized over the ring and, most importantly, onto the electron-withdrawing groups. The presence of a nitro group allows for significant stabilization of this intermediate by accommodating the negative charge on its oxygen atoms through resonance. However, as noted, the meta-positioning of the nitro group in the title compound makes this stabilization less effective than in ortho/para substituted systems.

Advanced Synthetic Applications as a Versatile Building Block

Nitro compounds are highly versatile intermediates in organic synthesis, serving as precursors for a wide range of functional groups and as key components in the construction of complex molecules, particularly heterocycles. srdorganics.comnih.gov The multiple reactive sites in this compound—the ketone, the aromatic nitro group, and the gem-dinitroalkyl moiety—make it a potentially valuable building block.

Role in the Synthesis of Heterocyclic Compounds

The functional groups within this compound can be strategically employed in cyclization reactions to form various heterocyclic rings. Nitro-substituted aromatic compounds are frequently used as starting materials for heterocycles. mdpi.com

For instance, the ketone carbonyl group can participate in condensation reactions with dinucleophiles. Reaction with hydrazine or its derivatives could lead to the formation of pyrazoles or pyridazines. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Functional Groups Utilized | Reagent(s) | Potential Heterocycle |

|---|---|---|

| Ketone | Hydrazine (H2N-NH2) | Pyrazole / Pyridazine |

| Ketone | Hydroxylamine (H2N-OH) | Isoxazole |

| Ketone, Aromatic Amine (post-reduction) | Intramolecular cyclization | Dihydroquinoline derivatives |

| Ketone, gem-Dinitro group | Multi-step condensation/cyclization | Complex nitrogen- and oxygen-containing heterocycles |

Precursor for More Complex Organic Architectures

The multifaceted nature of this compound allows for its application in the synthesis of a range of complex organic molecules, particularly heterocyclic systems. The reactivity of the ketone functionality, coupled with the transformations of the nitro groups, enables the construction of various ring systems.

One of the key transformations of nitro compounds that enhances their synthetic utility is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions. While the gem-dinitro group in the title compound is tertiary, selective reduction of one nitro group could potentially lead to a secondary nitro compound, which could then undergo a Nef-type reaction.

Furthermore, the ketone can be derivatized to form hydrazones, which can undergo acid-catalyzed isomerization and decomposition. For instance, the reaction with 2,4-dinitrophenylhydrazine (DNPH) in the presence of an acid catalyst can lead to the formation of the corresponding 2,4-dinitrophenylhydrazone, which exists as a mixture of E and Z isomers. nih.govresearchgate.net

Table 1: Isomer Ratios of Ketone-2,4-dinitrophenylhydrazones in the Presence of Acid nih.gov

| Ketone Precursor | Z/E Isomer Ratio |

| 2-Butanone | 0.20 |

| 2-Pentanone | 0.21 |

| 2-Hexanone | 0.22 |

This table illustrates the equilibrium between Z and E isomers for various ketone-2,4-dinitrophenylhydrazones under acidic conditions.

A plausible and powerful strategy for constructing complex heterocyclic systems from this compound involves the reductive cyclization of the nitrophenyl group. Reduction of the aromatic nitro group to an amine would generate a nucleophilic center that can undergo intramolecular condensation with the ketone carbonyl. This type of reaction is a well-established method for the synthesis of quinoline (B57606) derivatives. The initial reduction can be achieved using various reagents, such as iron in acetic acid or catalytic hydrogenation. The resulting amino ketone can then cyclize under acidic or basic conditions to form a dihydroquinoline, which can be subsequently oxidized to the aromatic quinoline.

Another potential pathway involves the transformation of the gem-dinitro group. For example, Michael addition reactions involving nitro-olefins and dicarbonyl compounds have been shown to lead to the formation of benzofuran (B130515) derivatives. rsc.org While the title compound is not a dicarbonyl, the ketone and the gem-dinitro group could potentially be manipulated to create a suitable precursor for such cyclizations.

The ketone functionality also provides a handle for the synthesis of spirocyclic compounds. Reactions of cyclic ketones with specific reagents can lead to the formation of spirocyclic nitroxides. mdpi.com Although the ketone in this compound is acyclic, it could potentially be incorporated into a cyclic system through initial functionalization, which could then undergo spirocyclization.

Future Research Directions and Theoretical Applications of 5,5 Dinitro 5 3 Nitrophenyl Pentan 2 One Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of polynitro compounds traditionally relies on methods that often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which present environmental and safety challenges. organic-chemistry.orgbritannica.com Future research will likely focus on developing greener, more sustainable synthetic pathways to 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one and related structures. researchgate.net This involves exploring alternative nitrating agents, catalysts, and reaction media that are more environmentally benign. researchgate.netorganic-chemistry.org

Key areas for development include:

Solid-Supported Reagents and Catalysts: Utilizing solid acid catalysts, such as zeolites, can enhance regioselectivity and eliminate the need for corrosive liquid acids, simplifying product purification and catalyst recycling. researchgate.net

Alternative Nitrating Agents: The exploration of novel N-nitro compounds, such as dinitro-5,5-dimethylhydantoin (DNDMH), or metal nitrate (B79036) salts in conjunction with activating agents offers milder reaction conditions and improved functional group tolerance. organic-chemistry.orgresearchgate.net The use of captured nitrogen dioxide (NO2) from air pollutants as a nitrating source represents a circular economy approach to chemical synthesis. researchgate.net

Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters, improve safety for energetic transformations, and can lead to higher yields and purity with shorter reaction times. beilstein-journals.org

| Parameter | Traditional Methods (e.g., Mixed Acid) | Sustainable/Novel Methods |

|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts, N-nitro reagents, captured NO₂, ionic liquids organic-chemistry.orgresearchgate.netresearchgate.net |

| Conditions | Harsh, often high temperatures | Milder temperatures, controlled flow systems beilstein-journals.org |

| Environmental Impact | High, produces acidic waste streams | Reduced, potential for catalyst recycling and use of waste streams as reagents researchgate.net |

| Safety | Risk of runaway reactions | Enhanced safety through milder conditions and microreactor technology beilstein-journals.org |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy

A detailed understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and controlling product outcomes. Advanced in situ spectroscopic techniques allow for real-time monitoring of reacting species, providing direct insight into reaction kinetics, intermediates, and transition states without the need for quenching or sample extraction. mt.comacs.org

Future mechanistic studies could employ:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional group transformations as they occur, tracking the consumption of reactants and the formation of intermediates and products in real-time. mt.comrsc.org This is particularly useful for understanding the stepwise addition of nitro groups and subsequent molecular rearrangements.

In Situ NMR Spectroscopy: This method provides detailed structural information about species in the reaction mixture, enabling the unambiguous identification of transient intermediates that are key to the reaction pathway. acs.org

Operando Mass Spectrometry: By coupling a mass spectrometer directly to the reactor, researchers can monitor the evolution of molecular weights in the reaction mixture, helping to identify intermediates and byproducts as they are formed. acs.org

| Technique | Information Gained | Relevance to Target Compound |

|---|---|---|

| In Situ FTIR/Raman | Real-time functional group analysis, reaction kinetics mt.comrsc.org | Monitoring C-NO₂, C=O, and Ar-NO₂ bond formation/transformation. |

| In Situ NMR | Structural elucidation of transient intermediates acs.org | Identifying potential intermediates like nitronate anions or carbocations. |

| Operando Mass Spectrometry | Real-time detection of molecular ions of intermediates and products acs.org | Confirming the mass of proposed intermediates in the synthetic pathway. |

Expansion of Computational Modeling to Predict Complex Reaction Systems

Computational chemistry offers a powerful tool for predicting the reactivity, stability, and spectral properties of complex molecules like this compound. fastercapital.com As computational power increases, these models can guide experimental work, saving time and resources by pre-screening potential reaction pathways and substrates. mit.edu

Future computational efforts could focus on:

Predictive Synthesis: Using Density Functional Theory (DFT) and other high-level computational methods to model entire reaction landscapes. mit.edu This would allow for the prediction of the most likely reaction pathways, the identification of potential side reactions, and the in-silico optimization of reaction conditions (e.g., catalyst, solvent, temperature).

Energetic Properties: Calculating key thermodynamic and kinetic parameters to understand the stability of the molecule and the energy barriers for its various potential transformations.

Spectroscopic Prediction: Simulating NMR, IR, and Raman spectra to aid in the characterization of the target compound and any potential isomers or byproducts.

| Computational Method | Application | Specific Goal for Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, transition states mit.edu | Map reaction coordinates for synthesis; predict stability. |

| Ab Initio Methods | High-accuracy energy calculations for small systems or specific reaction steps | Refine energy calculations for key mechanistic steps. |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes over time | Investigate conformational preferences and solvent effects. |

Exploration of Structure-Reactivity Relationships within Polynitro Ketone Classes

This compound serves as an excellent model compound for investigating structure-reactivity relationships within the broader class of polynitro ketones. By systematically modifying its structure and observing the effects on its chemical and physical properties, a deeper understanding of the interplay between its different functional groups can be achieved.

Future research could involve the synthesis and analysis of analogues to probe:

Positional Isomerism: Moving the nitro group on the phenyl ring to the ortho or para positions to study the influence of electronic effects (inductive vs. resonance) on the reactivity of the ketone and gem-dinitro groups.

Alkyl Chain Modification: Altering the length or branching of the pentanone chain to investigate steric effects on the accessibility and reactivity of the various functional groups.

| Structural Modification | Hypothesized Effect | Property to Measure |

|---|---|---|

| Move Ar-NO₂ to para-position | Increased electron-withdrawing effect on the benzylic position via resonance. | Acidity of the C4 protons; susceptibility to nucleophilic attack. |

| Replace methyl group (C1) with tert-butyl | Increased steric hindrance around the ketone carbonyl group. | Reaction rates of nucleophilic addition to the carbonyl. |

| Add a methoxy (B1213986) group to the phenyl ring | Donates electron density to the ring, potentially altering reduction potentials. | Electrochemical reduction potential of the Ar-NO₂ group. |

Potential as a Synthetic Precursor for Novel Chemical Entities with Unique Reactivity Profiles

The diverse functional groups within this compound make it a versatile precursor for the synthesis of novel chemical entities. Each functional group represents a handle for further chemical transformation, enabling access to a wide range of new molecules that may possess unique properties. nih.gov

Potential transformations for exploration include:

Reduction of Nitro Groups: Selective reduction of the aromatic nitro group to an amine would yield a bifunctional molecule containing both a primary amine and a ketone, which are valuable synthons for heterocycle synthesis. beilstein-journals.org The reduction of the gem-dinitro group could lead to other functionalities.

Ketone Derivatization: The carbonyl group can be transformed into a variety of other functional groups, such as alcohols (via reduction), imines (via condensation with amines), or alkenes (via Wittig-type reactions).

Cyclization Reactions: Intramolecular reactions, potentially triggered by the reduction of the aromatic nitro group, could lead to the formation of complex heterocyclic ring systems, such as indoles or quinolines. wikipedia.org

| Target Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Aromatic Nitro Group | Catalytic Hydrogenation / Metal Reduction beilstein-journals.org | Anilines, Hydroxylamines |

| Ketone Carbonyl | Reduction (e.g., with NaBH₄) | Secondary Alcohols |

| Ketone Carbonyl | Reductive Amination | Secondary Amines |

| Multiple Groups | Reductive Cyclization (e.g., after Ar-NO₂ reduction) wikipedia.org | Heterocyclic compounds (e.g., quinolines) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dinitro-5,5-dimethylhydantoin (DNDMH) |

| Nitric Acid |

| Sulfuric Acid |

| Nitrogen Dioxide |

Q & A

Q. What are the optimal synthetic routes for 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of polynitro compounds often involves sequential nitration and Friedel-Crafts acylation. For this compound, nitration of the phenyl precursor (e.g., 3-nitrophenylacetone) under controlled conditions (HNO₃/H₂SO₄, 0–5°C) is critical to avoid over-nitration. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal byproducts. Yields can be optimized by adjusting stoichiometry and reaction time, as demonstrated in analogous nitroaromatic syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combined use of ¹H/¹³C NMR (to identify proton environments and carbonyl groups), FT-IR (for nitro group stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) is recommended. X-ray crystallography can resolve structural ambiguities, particularly steric effects from the nitro groups, as shown in PubChem datasets for related nitroketones .

Q. How should stability studies for this compound be designed to assess decomposition risks?

Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Accelerated degradation studies under varying pH (1–13) and UV exposure can identify hydrolysis or photolytic pathways. Store samples in amber vials at –20°C to mitigate nitro group reactivity, as inferred from stability protocols for similar nitroaromatics .

Advanced Research Questions

Q. What computational methods can predict the environmental fate of this compound?

Methodological Answer: Apply density functional theory (DFT) to calculate hydrolysis and photolysis pathways (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Pair with molecular dynamics simulations to model soil adsorption coefficients (Kₐ) and octanol-water partition coefficients (log P). Validate predictions against experimental data from long-term environmental studies, as outlined in Project INCHEMBIOL’s framework for abiotic transformations .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Use variable-temperature NMR to assess dynamic behavior. Cross-validate with solid-state NMR or X-ray crystallography to confirm static structures. For computational models, refine solvation parameters (e.g., COSMO-RS) and compare with PubChem’s experimental datasets .

Q. What experimental designs are suitable for evaluating the compound’s ecological toxicity across trophic levels?

Methodological Answer: Adopt a tiered approach:

- In vitro assays : Bacterial luminescence inhibition (Microtox®) and algal growth inhibition (OECD 201).

- In vivo tests : Daphnia magna acute toxicity (OECD 202) and zebrafish embryo teratogenicity.

- Ecosystem modeling : Use mesocosms to simulate bioaccumulation in aquatic food chains, following Project INCHEMBIOL’s protocols for multi-level impact assessment .

Q. How can reaction mechanisms for nitro group reduction in this compound be elucidated?

Methodological Answer: Employ kinetic isotope effects (KIE) and Hammett plots to identify rate-determining steps. Use in situ IR spectroscopy to monitor intermediate formation during catalytic hydrogenation (e.g., Pd/C, H₂). Compare with DFT-derived transition states to map electron transfer pathways, as applied to analogous nitroketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.